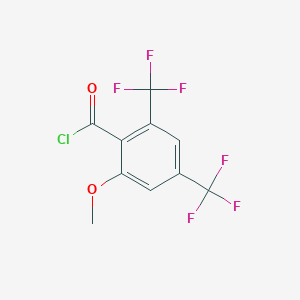

2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride

Übersicht

Beschreibung

2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride, also known as 2-Methoxy-4,6-bis(trifluoromethyl)benzoic acid chloride, is a chemical compound with the formula C8H3ClF6O2. It is a colorless solid that is used as an intermediate in the synthesis of pharmaceuticals and other organic compounds. It is also used as a reagent in organic synthesis, and as a catalyst in the formation of polymers.

Wissenschaftliche Forschungsanwendungen

- 2-(Trifluoromethyl)benzoyl chloride is commonly employed in chemical synthesis. Its reactivity allows for the creation of novel compounds and functional groups. Researchers use it as a building block to synthesize more complex molecules, such as pharmaceutical intermediates or agrochemicals .

- In the realm of organic chemistry, this compound participates in Friedel-Crafts reactions. For instance, it reacts with ferrocene to yield 2-methoxybenzoyl-ferrocene, an important intermediate in the synthesis of various organic compounds .

- The trifluoromethyl group (CF₃) imparts unique properties to molecules. Researchers explore its incorporation into organic materials, such as polymers, liquid crystals, and pharmaceuticals. By introducing this group via 2-(Trifluoromethyl)benzoyl chloride, they enhance stability, lipophilicity, and bioavailability.

- Medicinal chemists utilize this compound to design new drugs. The trifluoromethyl group can enhance drug-receptor interactions, alter metabolic pathways, and improve pharmacokinetics. Researchers investigate its impact on drug efficacy and safety profiles .

- 2-(Trifluoromethyl)benzoyl chloride serves as a photoinitiator or photocrosslinker in polymer chemistry. When exposed to UV light, it generates radicals that initiate polymerization or crosslink polymer chains. This property finds applications in coatings, adhesives, and dental materials .

- Researchers explore the use of this compound for surface modification. By functionalizing surfaces with the trifluoromethyl group, they improve wettability, reduce friction, and enhance resistance to fouling. Applications include self-cleaning coatings and antifouling materials .

Chemical Synthesis

Friedel-Crafts Reactions

Fluorinated Organic Materials

Medicinal Chemistry

Photoinitiators and Photocrosslinkers

Materials Science and Surface Modification

Eigenschaften

IUPAC Name |

2-methoxy-4,6-bis(trifluoromethyl)benzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF6O2/c1-19-6-3-4(9(12,13)14)2-5(10(15,16)17)7(6)8(11)18/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFIWHJKPNGEANU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1C(=O)Cl)C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-4,6-bis(trifluoromethyl)benzoyl chloride | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2-chlorophenyl)methyl]-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)acetamide](/img/structure/B2724611.png)

![ethyl 2-(2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazin-2-yl)acetamido)thiophene-3-carboxylate](/img/structure/B2724613.png)

![N-(1-cyanocyclohexyl)-2-[(4-methylphenyl)amino]acetamide](/img/structure/B2724615.png)

![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-1-(4-phenoxyphenyl)ethanone](/img/structure/B2724616.png)

![N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2724620.png)

![N-(2-Methylpropyl)-3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidine-1-carboxamide](/img/structure/B2724622.png)

![2-(2-benzoylbenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2724628.png)

![1-[(Benzyloxy)methyl]-4-bromobenzene](/img/structure/B2724629.png)

![2-phenyl-5-propyl-3-(pyridin-4-yl)dihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2724630.png)

![6-Chloro-1H-pyrazolo[3,4-D]pyrimidin-3(2H)-one](/img/structure/B2724632.png)